4-Bromo-1-(phenylsulfonyl)-1H-indole
Overview
Description
4-Bromo-1-(phenylsulfonyl)-1H-indole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds This compound is characterized by the presence of a bromine atom at the 4th position and a phenylsulfonyl group attached to the nitrogen atom of the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-(phenylsulfonyl)-1H-indole typically involves the bromination of 1-(phenylsulfonyl)-1H-indole. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-(phenylsulfonyl)-1H-indole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The phenylsulfonyl group can undergo oxidation to form sulfone derivatives.
Reduction Reactions: The compound can be reduced to remove the phenylsulfonyl group, yielding 4-bromoindole.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide, thiourea, or sodium alkoxide are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed:
- Substituted indoles with various functional groups replacing the bromine atom.
- Sulfone derivatives from oxidation reactions.
- 4-Bromoindole from reduction reactions.
Scientific Research Applications
4-Bromo-1-(phenylsulfonyl)-1H-indole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(phenylsulfonyl)-1H-indole involves its interaction with specific molecular targets and pathways. The bromine atom and the phenylsulfonyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
4-Bromo-1-(phenylsulfonyl)-1H-pyrazole: Similar in structure but with a pyrazole ring instead of an indole ring.
4-Bromo-1-(phenylsulfonyl)-1H-imidazole: Contains an imidazole ring, offering different chemical properties and reactivity.
Uniqueness: 4-Bromo-1-(phenylsulfonyl)-1H-indole is unique due to its indole ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound in various synthetic and research applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-bromoindole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO2S/c15-13-7-4-8-14-12(13)9-10-16(14)19(17,18)11-5-2-1-3-6-11/h1-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCVHHKPCZJWQCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC=C3Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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